molecular formula C16H16O3 B12555814 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- CAS No. 151051-89-7

1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl-

Cat. No.: B12555814
CAS No.: 151051-89-7
M. Wt: 256.30 g/mol
InChI Key: MFMOCIWZFSTGAR-UHFFFAOYSA-N
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Description

1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is a complex organic compound that belongs to the anthracenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aromatic aldehydes with ketones under basic conditions.

    Hydrogenation: Reducing double bonds using hydrogen gas in the presence of a catalyst.

    Hydroxylation: Introducing hydroxyl groups using oxidizing agents like osmium tetroxide.

Industrial Production Methods

Industrial production methods might involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed.

Chemical Reactions Analysis

Types of Reactions

1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.

    Reduction: Formation of dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: Introduction of functional groups via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- involves its interaction with molecular targets and pathways. This could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Signal Transduction: Modulating cellular signaling pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Anthracenone: A simpler analog with similar aromatic properties.

    Dihydroxyanthracene: Contains hydroxyl groups but lacks the ketone functionality.

    Dimethylanthracene: Features methyl groups but may differ in reactivity.

Uniqueness

1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

151051-89-7

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

9,10-dihydroxy-4,4-dimethyl-5,8-dihydroanthracen-1-one

InChI

InChI=1S/C16H16O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-4,7-8,18-19H,5-6H2,1-2H3

InChI Key

MFMOCIWZFSTGAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C2=C(C3=C(CC=CC3)C(=C21)O)O)C

Origin of Product

United States

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